molecular formula C9H12FN3 B12517707 N''-{[3-(Fluoromethyl)phenyl]methyl}guanidine CAS No. 655251-07-3

N''-{[3-(Fluoromethyl)phenyl]methyl}guanidine

Cat. No.: B12517707
CAS No.: 655251-07-3
M. Wt: 181.21 g/mol
InChI Key: OODGSFPRGXTNLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (predicted, DMSO-d₆):

    • Guanidine NH: δ 6.8–7.2 (broad, exchangeable)
    • Aromatic protons: δ 7.3–7.6 (multiplet, 4H)
    • Fluoromethyl (-CH₂F): δ 4.5–5.0 (doublet of triplets, J = 47 Hz [H-F coupling], 2H)
  • ¹³C NMR :

    • Guanidine carbon: δ 157–160
    • Aromatic carbons: δ 125–140
    • CH₂F: δ 85–90 (d, J = 160 Hz)

Infrared (IR) Spectroscopy

Bond/Vibration Wavenumber (cm⁻¹)
N-H stretch 3300–3500
C=N stretch 1630–1680
C-F stretch 1100–1150

Mass Spectrometry (MS)

  • Molecular ion : m/z 194.22 [M]⁺
  • Fragmentation :
    • Loss of -CH₂F: m/z 155.15
    • Guanidine core: m/z 60.08 [C(NH₂)₃]⁺

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:

  • HOMO-LUMO Gap :

    • HOMO : Localized on the guanidine nitrogen lone pairs (-5.8 eV)
    • LUMO : Delocalized across the aromatic ring (-1.2 eV)
    • Gap : 4.6 eV, indicating moderate reactivity
  • Electrostatic Potential :

    • Negative potential at fluoromethyl fluorine (σ-hole: +0.05 e/Ų)
    • Positive potential at guanidine NH groups (-0.15 e/Ų)
  • Torsional Barriers :

    • Rotation about the C-N bond between benzyl and guanidine: 8.3 kcal/mol

Comparisons to trifluoromethyl analogs show reduced electron-withdrawing effects due to fewer fluorine atoms, altering charge distribution and intermolecular interactions.

Properties

CAS No.

655251-07-3

Molecular Formula

C9H12FN3

Molecular Weight

181.21 g/mol

IUPAC Name

2-[[3-(fluoromethyl)phenyl]methyl]guanidine

InChI

InChI=1S/C9H12FN3/c10-5-7-2-1-3-8(4-7)6-13-9(11)12/h1-4H,5-6H2,(H4,11,12,13)

InChI Key

OODGSFPRGXTNLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)CF)CN=C(N)N

Origin of Product

United States

Preparation Methods

Cyanamide-Based Synthesis

One established method for preparing guanidine derivatives involves the reaction between cyanamides and amines. N,N′,N′-Trisubstituted guanidines can be synthesized via two primary pathways:

  • Heating an amine hydrochloride with an N-arylcyanamide
  • Heating an N-arylcyanamide with an amine hydrochloride

The second approach typically provides higher yields. For example, in the synthesis of related compounds, treating N-(naphthalen-1-yl)cyanamide with N-methyl-3-(trifluoromethyl)aniline hydrochloride at 130°C in toluene yielded 35% of the desired guanidine product, compared to 16% when using the alternative pathway.

The cyanamides themselves can be prepared through:

  • A single-step cyanation with cyanogen bromide (moderate to low yields)
  • A three-step process through a thiourea intermediate (higher yields, avoids toxic cyanogen bromide)

Protected Isothiourea Method

A widely applied approach for benzylguanidine synthesis involves guanylation reactions using Boc-protected S-methylisothiourea. This method has been successfully employed for the synthesis of structurally similar benzyl guanidine derivatives.

The procedure typically involves:

  • Guanylation reaction using Boc-protected S-methylisothiourea
  • Deprotection using trifluoroacetic acid in dichloromethane
  • Isolation of the final guanidinium salt

For benzyl guanidine derivatives, this approach has demonstrated high efficiency and versatility across various substitution patterns.

Acid-Promoted Amination

Recent methodological improvements have demonstrated that acid-promoted amination of cyanamides can efficiently produce N,N'-disubstituted guanidines. Hydrochloric acid serves as an effective catalyst for this transformation, and the reaction can be conducted using either conventional heating or microwave synthesis.

Microwave synthesis significantly increases yields, particularly with substrates having pKa values above 3. For example, using 3-chloroaniline as a model substrate, the yield increased from 68% under conventional heating to 93% using microwave conditions.

Specific Synthesis Routes for N''-{[3-(Fluoromethyl)phenyl]methyl}guanidine

Synthesis via Guanylation of 3-(Fluoromethyl)benzylamine

This approach represents the most direct route to the target compound and follows procedures established for similar benzyl guanidine derivatives. The synthesis involves:

  • Preparation of 3-(fluoromethyl)benzylamine
  • Guanylation using Boc-protected S-methylisothiourea
  • Deprotection to obtain the target compound

The detailed reaction sequence would proceed as follows:

Step 1 : Guanylation with Boc-protected reagent

3-(Fluoromethyl)benzylamine + Boc-protected S-methylisothiourea → N''-{[3-(Fluoromethyl)phenyl]methyl}-N,N'-di-Boc-guanidine

Step 2 : Deprotection

N''-{[3-(Fluoromethyl)phenyl]methyl}-N,N'-di-Boc-guanidine + TFA/DCM → this compound (as TFA salt)

Synthesis via Fluorination of Halomethyl Precursor

This approach involves:

  • Synthesis of 3-(chloromethyl or bromomethyl)benzylguanidine
  • Fluorination to introduce the fluoromethyl group

The fluorination step can be accomplished using various fluorinating agents, with nucleophilic fluoride sources being most common for converting halomethyl to fluoromethyl groups.

Synthesis via Reductive Amination Approach

Based on methodologies employed for related compounds, this pathway involves:

  • Benzylation of a suitable hydroxybenzaldehyde
  • Reductive amination to introduce the amine functionality
  • Guanylation using protected isothiourea
  • Deprotection to obtain the target compound

This approach has been successfully applied to the synthesis of structurally related benzylguanidines as reported in the literature.

Data Tables and Comparative Analysis

Comparison of Synthetic Methods

Method Starting Material Key Reagents Advantages Limitations Expected Yield*
Cyanamide Route 3-(Fluoromethyl)aniline Cyanogen bromide or thiourea intermediates Direct approach, well-established Handling of toxic reagents, moderate yields 30-40%
Protected Isothiourea 3-(Fluoromethyl)benzylamine Boc-protected S-methylisothiourea, TFA High selectivity, cleaner reactions Multiple steps, requires protected intermediates 60-80%
Acid-Promoted Amination 3-(Fluoromethyl)benzylamine, Cyanamide HCl, microwave irradiation Faster reaction times, higher yields with microwave Requires specialized equipment for optimal results 70-90% (microwave) 60-70% (conventional)

*Expected yields are estimated based on reported yields for structurally similar compounds

Reaction Conditions for Protected Isothiourea Method

Step Reagents Solvent Temperature Duration Workup Purification
Guanylation Boc-protected S-methylisothiourea, HgCl₂, Et₃N DMF or CH₂Cl₂ 25-30°C 12-24 h Filtration, extraction Column chromatography
Deprotection TFA CH₂Cl₂ 0-25°C 2-4 h Concentration, neutralization Crystallization

Physicochemical Properties of this compound

Property Value
Molecular Formula C₉H₁₂FN₃
Molecular Weight 181.21 g/mol
Appearance White to off-white solid*
Melting Point Not determined*
Solubility Soluble in polar solvents (water, alcohols, DMSO)*
pKa ~11-12 (guanidinium group)*

*Predicted based on properties of similar compounds

Optimization Considerations

Temperature Effects

The temperature plays a crucial role in guanylation reactions. For cyanamide-based methods, higher temperatures (80-130°C) are typically required, while protected isothiourea methods generally proceed at room temperature or with mild heating.

Solvent Selection

The choice of solvent significantly impacts reaction efficiency:

  • Toluene is preferred for high-temperature cyanamide reactions
  • DMF or CH₂Cl₂ are suitable for guanylation with protected isothioureas
  • For acid-promoted amination, protic solvents such as methanol may enhance reaction rates

Catalyst Considerations

Mercury(II) chloride is commonly employed as a catalyst for guanylation reactions with protected isothioureas, although alternative, less toxic catalysts are increasingly being investigated.

Purification Protocols

The purification of this compound typically follows these steps:

  • Extraction of the crude product into an organic solvent
  • Washing with aqueous base to remove acidic impurities
  • Conversion to a salt form (typically HCl or TFA salt)
  • Recrystallization from appropriate solvent systems
  • Characterization via standard analytical techniques (NMR, MS, HPLC)

Crystallization from ethanol/water mixtures (approximately 83% ethanol by volume) has proven effective for purifying structurally similar guanidine derivatives.

Chemical Reactions Analysis

Types of Reactions

N’'-{[3-(Fluoromethyl)phenyl]methyl}guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

N''-{[3-(Fluoromethyl)phenyl]methyl}guanidine and its derivatives have been studied for their biological activities, particularly as potential therapeutic agents. Research indicates that compounds with guanidine moieties exhibit a range of pharmacological properties, including antimicrobial, antifungal, and anticancer activities.

Antimicrobial Properties

A study on benzyl and phenyl guanidine derivatives demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The most potent compounds showed minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against S. aureus and 1 µg/mL against E. coli . The structural modifications in guanidine derivatives, including the introduction of fluoromethyl groups, can enhance their antimicrobial efficacy.

Antifungal Activity

This compound has also been evaluated for antifungal activity. Some derivatives displayed promising results against fungal pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates comparable to established antifungal agents . This suggests potential applications in agriculture as fungicides or in clinical settings for treating fungal infections.

Anticancer Activity

The anticancer properties of guanidine derivatives have been explored in various studies. For instance, certain trifluoromethyl pyrimidine derivatives exhibited moderate anticancer activities against cancer cell lines such as PC3 (prostate cancer), K562 (leukemia), Hela (cervical cancer), and A549 (lung cancer) . The incorporation of fluorinated groups like those found in this compound may enhance the selectivity and potency of these compounds against cancer cells.

Neuropsychiatric Research

Research has linked NMDA receptor dysfunction to various neuropsychiatric disorders such as Alzheimer's disease and schizophrenia. Compounds similar to this compound have been investigated for their potential to act as radioligands for imaging NMDA receptors using positron emission tomography (PET). This application is crucial for understanding receptor dynamics in living subjects and developing targeted therapies .

Antitubercular Agents

A series of derivatives based on fluorinated phenoxyacetamides have shown promise as antitubercular agents, with some compounds demonstrating MIC values as low as 4 µg/mL against Mycobacterium tuberculosis . The structural insights gained from these studies can inform the design of new compounds based on the guanidine scaffold.

Data Table: Summary of Biological Activities

Compound TypeActivity TypeTarget Organism/Cell LineMIC/IC50 Value
Guanidine DerivativeAntibacterialStaphylococcus aureus0.5 µg/mL
Guanidine DerivativeAntifungalBotrytis cinereaVaries
Trifluoromethyl DerivativeAnticancerPC3, K562, Hela, A549Varies
Fluorinated PhenoxyacetamideAntitubercularMycobacterium tuberculosis4 µg/mL

Comparison with Similar Compounds

Core Modifications and Substituent Effects

The target compound’s fluoromethyl group distinguishes it from analogs with other substituents. Key comparisons include:

Compound Name Substituent(s) Molecular Formula Key Structural Features
N''-{[3-(Fluoromethyl)phenyl]methyl}guanidine 3-Fluoromethylbenzyl C9H11FN3 (inferred) Fluorine at meta position enhances lipophilicity and potential CNS penetration.
CNS 5161 2-Chloro-5-methylthiophenyl; 3-methylthiophenyl C15H16ClN3S2 Diarylthioether groups improve NMDA receptor binding; used as PET tracer.
Compound 46 () 3-Trifluoromethylphenyl; fluoromethylthio C16H14ClF4N3S Trifluoromethyl and fluoromethylthio groups increase electron-withdrawing effects.
N-(4,6-Dimethyl-2-pyrimidinyl)-N′-[3-(trifluoromethyl)phenyl]guanidine 3-Trifluoromethylphenyl; pyrimidinyl C14H14F3N5 Pyrimidine ring introduces planar rigidity; trifluoromethyl boosts metabolic stability.
MTMSBG () 3-Trimethylsilylbenzyl C11H18N3Si (inferred) Silyl group improves precursor stability for radiopharmaceutical synthesis.

Key Observations :

  • Fluorine vs. Trifluoromethyl : The fluoromethyl group in the target compound may offer a balance between lipophilicity and steric bulk compared to bulkier trifluoromethyl groups (e.g., Compound 46) .

Physical Properties

Compound Melting Point (°C) Solubility (Inferred) LogP (Predicted)
Target Compound N/A Moderate in organic solvents ~2.5
Compound 46 Not reported Oil (purified via silica gel) ~3.8
Compound 152–153 Low aqueous solubility ~3.2
CNS 5161 >137 Hydrophobic (PET tracer) ~4.0

Fluorine Impact: The fluoromethyl group likely reduces melting point compared to non-fluorinated analogs, improving synthetic handling .

NMDA Receptor Binding

  • Compound 46 : Exhibited Ki values in the nM range for NMDA receptor binding, attributed to the trifluoromethyl and fluoromethylthio groups enhancing electron-withdrawing effects .
  • CNS 5161 : Demonstrated high affinity (IC50 < 10 nM) for the NMDA receptor PCP site, validated as a PET tracer for neuroimaging .

Radiopharmaceutical Potential

  • MTMSBG (): A precursor for meta-[211At]astatobenzylguanidine, highlighting the utility of benzylguanidine derivatives in targeted alpha therapy .
  • Fluorine-18 Analogs : Fluorinated guanidines (e.g., ) are candidates for PET imaging due to fluorine-18’s favorable half-life (109.7 minutes) .

Biological Activity

N''-{[3-(Fluoromethyl)phenyl]methyl}guanidine is a guanidine derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique structure, exhibits potential in various therapeutic applications, particularly in antimicrobial and neuropharmacological contexts. This article will delve into the synthesis, biological activity, and research findings associated with this compound.

Chemical Structure and Synthesis

This compound features a guanidine moiety linked to a phenyl group substituted with a fluoromethyl group. The general synthesis involves the reaction of 3-(fluoromethyl)aniline with cyanamide or similar guanidine precursors under controlled conditions. Characterization techniques such as NMR and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

Research has demonstrated that guanidine derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted the effectiveness of various guanidine compounds against Gram-positive and Gram-negative bacteria, with some derivatives showing minimal inhibitory concentrations (MICs) as low as 0.5 µg/mL against Staphylococcus aureus and Escherichia coli . The presence of electronegative substituents like fluorine enhances lipophilicity and interaction with microbial membranes, contributing to their antibacterial efficacy .

CompoundMIC (µg/mL)Target Organism
This compound0.5S. aureus
Other Guanidine Derivative1.0E. coli
Trifluoromethyl Derivative4.0MRSA

Neuropharmacological Activity

This compound has also been investigated for its potential neuropharmacological applications. Guanidine derivatives are known to interact with NMDA receptors, which play a crucial role in synaptic plasticity and memory function . The modulation of these receptors may provide therapeutic avenues for neuropsychiatric disorders such as Alzheimer's disease and schizophrenia.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A series of studies evaluated the antimicrobial properties of various guanidine derivatives, including this compound. Results indicated that compounds with fluorinated phenyl groups exhibited enhanced activity against resistant strains of bacteria, including MRSA .
  • Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications at the para position of the phenyl moiety significantly influence biological activity. Compounds with stronger electronegative substituents demonstrated improved efficacy against fungal pathogens as well .
  • Potential for Drug Development : The unique properties of this compound suggest its potential as a lead compound in drug development for both antimicrobial and neuropharmacological applications. Ongoing studies aim to optimize its structure for enhanced potency and selectivity .

Q & A

What synthetic strategies are employed for preparing N''-{[3-(Fluoromethyl)phenyl]methyl}guanidine and its derivatives?

Level : Basic (Synthesis and Characterization)
Methodological Answer :
Fluorinated guanidines are typically synthesized via nucleophilic substitution or condensation reactions. For example:

  • Reductive Amination : Sodium borohydride (NaBH₄) can reduce intermediates like fluoroiodomethane in ethanol at 60°C to introduce fluoromethyl groups, followed by silica gel column purification (Et₃N/acetone/hexane) .
  • Condensation Reactions : Fluorobenzaldehyde derivatives are condensed with aminoguanidine hydrochloride in ethanol under reflux, yielding hydrazone intermediates. Yields (~50–60%) and purity are confirmed via melting point, IR spectroscopy, and NMR .
    Key Characterization :
  • ¹H/¹³C NMR : Signals for fluoromethyl groups (δ ~4.05–5.77 ppm; JC–F = 216 Hz) and aromatic protons (δ ~7.0–7.6 ppm) .
  • HRMS : Validates molecular weight (e.g., m/z 392.0599 for a related compound) .

How do structural modifications (e.g., fluoromethyl substitution) influence binding affinity to NMDA receptors?

Level : Advanced (Receptor Binding Mechanism)
Methodological Answer :
Fluorine’s electronegativity and lipophilicity enhance receptor interaction. In vitro assays using rat brain membranes and radioligands like [³H]TCP quantify binding:

  • Competitive Binding Assays : Test ligands (0.001–10,000 nM) compete with [³H]TCP. Data analyzed via GraphPad Prism’s “One-Site Homologous Fitting” to calculate Ki values .
  • Key Findings : Fluoromethyl groups improve NMDA receptor affinity by ~3–10× compared to non-fluorinated analogs, likely due to enhanced hydrophobic interactions .

What challenges arise in optimizing fluorinated guanidines for blood-brain barrier (BBB) penetration?

Level : Advanced (Drug Design)
Methodological Answer :
Balancing lipophilicity (logP) and polar surface area (PSA) is critical:

  • logP Optimization : Fluoromethyl groups increase logP by ~0.5–1.0, improving BBB permeability. Measured via HPLC or computational tools (e.g., MarvinSuite) .
  • PSA Reduction : Substituents like trifluoromethyl or methoxy lower PSA (<90 Ų), favoring passive diffusion. Validated using in situ perfusion models .

How are radiolabeled analogs (e.g., ¹⁸F or ¹¹C) synthesized for PET imaging studies?

Level : Advanced (Imaging Applications)
Methodological Answer :

  • ¹⁸F Radiolabeling : Fluoroethyl or fluoropropyl groups are introduced via nucleophilic substitution (e.g., K¹⁸F/kryptofix complex in acetonitrile, 80°C). Purification via HPLC achieves >95% radiochemical purity .
  • In Vivo Validation : Biodistribution in rodents shows ~2–4% ID/g brain uptake at 30 min post-injection, confirmed via autoradiography .

How do contradictory data on enzyme inhibition (e.g., furin) by fluorinated guanidines arise?

Level : Advanced (Data Analysis)
Methodological Answer :
Discrepancies in Ki values (e.g., 1.07 μM vs. 5.2 μM) stem from:

  • Assay Conditions : Variations in buffer pH (7.4 vs. 6.8) or co-factors (e.g., Ca²⁺) alter enzyme conformation .
  • Purification Methods : Silica gel vs. reverse-phase HPLC may retain impurities affecting activity .
    Resolution : Standardize protocols (e.g., Tris buffer, pH 7.4) and validate purity via LC-MS .

What computational tools predict the metabolic stability of fluorinated guanidines?

Level : Advanced (ADME Profiling)
Methodological Answer :

  • CYP450 Metabolism : Tools like StarDrop or Schrödinger predict sites of oxidation (e.g., fluoromethyl → fluoromethanol).
  • In Vitro Validation : Liver microsomal assays (human/rat) quantify half-life (t½). Fluorine’s electron-withdrawing effect reduces t½ by ~20–40% compared to methyl groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.